molecular formula C11H15ClFNO B13299200 2-(1-Amino-3-methylbutyl)-6-chloro-4-fluorophenol

2-(1-Amino-3-methylbutyl)-6-chloro-4-fluorophenol

Cat. No.: B13299200
M. Wt: 231.69 g/mol
InChI Key: OYINGZTUBZKZLT-UHFFFAOYSA-N
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Description

2-(1-Amino-3-methylbutyl)-6-chloro-4-fluorophenol is an organic compound that features a phenol group substituted with an amino group, a methylbutyl chain, a chlorine atom, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-3-methylbutyl)-6-chloro-4-fluorophenol can be achieved through a multi-step process. One common method involves the initial formation of the phenol derivative, followed by the introduction of the amino group and the alkyl chain. The reaction conditions typically involve the use of catalysts and specific reagents to ensure the desired substitutions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-3-methylbutyl)-6-chloro-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce various amine derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

2-(1-Amino-3-methylbutyl)-6-chloro-4-fluorophenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Amino-3-methylbutyl)-6-chloro-4-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-Amino-3-methylbutyl)-6-chloro-4-fluorophenol include other substituted phenols and amines with different alkyl chains, halogen atoms, and functional groups. Examples include:

  • 2-(1-Amino-3-methylbutyl)-4-chlorophenol
  • 2-(1-Amino-3-methylbutyl)-6-fluorophenol
  • 2-(1-Amino-3-methylbutyl)-4-fluorophenol

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

2-(1-amino-3-methylbutyl)-6-chloro-4-fluorophenol

InChI

InChI=1S/C11H15ClFNO/c1-6(2)3-10(14)8-4-7(13)5-9(12)11(8)15/h4-6,10,15H,3,14H2,1-2H3

InChI Key

OYINGZTUBZKZLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=C(C(=CC(=C1)F)Cl)O)N

Origin of Product

United States

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